molecular formula C11H11ClO2 B8185274 [(Z)-3-chlorobut-2-enyl] benzoate

[(Z)-3-chlorobut-2-enyl] benzoate

Cat. No.: B8185274
M. Wt: 210.65 g/mol
InChI Key: SQQCLLZDUHLBKX-CLFYSBASSA-N
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Description

[(Z)-3-Chlorobut-2-enyl] benzoate is a chlorinated ester derivative of benzoic acid, characterized by a Z-configured chloro-substituted butenyl chain esterified to a benzoyl group. The Z-configuration at the double bond and the chlorine substituent likely influence its stability and interactions compared to non-halogenated or E-isomer analogs.

Properties

IUPAC Name

[(Z)-3-chlorobut-2-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCLLZDUHLBKX-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/COC(=O)C1=CC=CC=C1)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 3-chloro-but-2-enyl ester typically involves the esterification of benzoic acid with 3-chloro-but-2-enol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of benzoic acid 3-chloro-but-2-enyl ester may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-3-chlorobut-2-enyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the 3-chloro-but-2-enyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

[(Z)-3-chlorobut-2-enyl] benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid 3-chloro-but-2-enyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 3-chloro-but-2-enol, which can then interact with various biological pathways. The chlorine atom in the 3-chloro-but-2-enyl group can also participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Structural and Physicochemical Properties

The table below summarizes key differences between [(Z)-3-chlorobut-2-enyl] benzoate and related compounds:

Compound Molecular Weight (g/mol) Substituent/Chain Boiling Point (°C) Solubility (Water) Odor Profile
This compound ~210.66* Z-configured chloroalkenyl Not reported Low (estimated) Not characterized
Benzyl benzoate 212.24 Benzyl group 323–324 Insoluble Balsamic, almond-like
Methyl benzoate 136.15 Methyl group 198–200 Slightly soluble Floral, cananga-like
Butyl benzoate 178.23 n-Butyl group 247–249 Insoluble Mild, fruity
Ethyl benzoate 150.17 Ethyl group 212–213 Sparingly soluble Sweet, fruity

*Calculated based on molecular formula. Data gaps for this compound highlight the need for experimental validation.

Key Observations :

  • Stereochemistry: The Z-configuration may reduce thermal stability compared to E-isomers due to steric hindrance, a phenomenon observed in other alkenyl esters .
  • Solubility : Like other benzoates, it is likely hydrophobic, but the chlorine atom could marginally improve water solubility via dipole interactions.
Stability and Reactivity
  • Photodegradation : Chlorinated alkenes are prone to UV-induced degradation. This contrasts with methyl or ethyl benzoates, which are more stable under light exposure .
  • Hydrolysis: The ester bond may hydrolyze faster than alkyl benzoates due to electron-withdrawing effects of the chlorine atom, releasing benzoic acid and (Z)-3-chlorobut-2-enol.

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